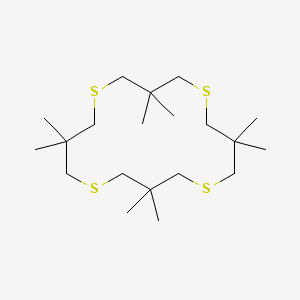
1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is a macrocyclic compound known for its unique structural properties and potential applications in various fields. This compound features a large ring structure with multiple sulfur atoms, making it a member of the tetrathia crown ethers family. Its chemical formula is C16H32S4, and it is often studied for its ability to form complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane typically involves the reaction of 2,2,6,6-tetramethyl-4-thiaheptanedial with sulfur-containing reagents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether form.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction restores the thioether structure. Substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur atoms.
Applications De Recherche Scientifique
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane has several scientific research applications, including:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other biological systems that involve metal ion interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.
Mécanisme D'action
The mechanism by which 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetraazacyclohexadecane: This compound is similar in structure but contains nitrogen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,9,13-tetrathiacyclohexadecane: A simpler version of the compound without the methyl groups, which affects its solubility and complexation behavior.
Uniqueness
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring specific solubility and complexation properties .
Propriétés
Numéro CAS |
110935-37-0 |
|---|---|
Formule moléculaire |
C20H40S4 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane |
InChI |
InChI=1S/C20H40S4/c1-17(2)9-21-11-18(3,4)13-23-15-20(7,8)16-24-14-19(5,6)12-22-10-17/h9-16H2,1-8H3 |
Clé InChI |
ODKBENUMVGWEBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCC(CSCC(CSCC(CSC1)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




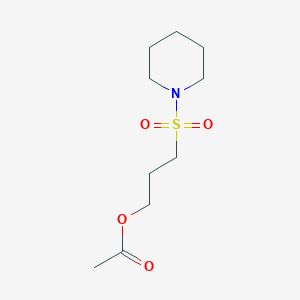
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
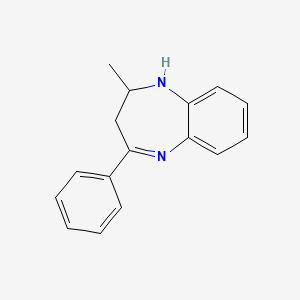
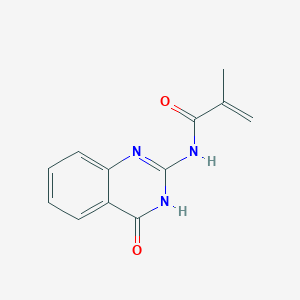
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
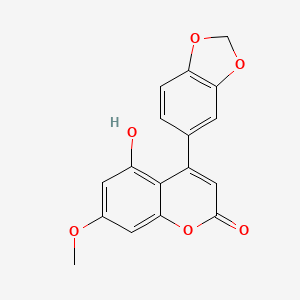
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
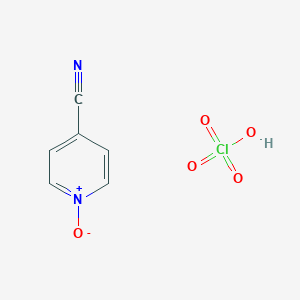
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
